Head-to-Head Antimalarial Potency: Isonordoperoxide Demonstrates 2.5-Fold Greater Activity than Nardoperoxide Against Plasmodium falciparum
In a direct head-to-head comparison using the same P. falciparum assay system, isonordoperoxide exhibited an EC₅₀ value of 6.0 × 10⁻⁷ M (0.6 μM), which is 2.5-fold more potent than the EC₅₀ of 1.5 × 10⁻⁶ M (1.5 μM) observed for its diastereomer nardoperoxide [1]. This quantitative difference in antimalarial activity is attributed to the specific stereochemical configuration of isonordoperoxide (1R,4S,7S,8S) versus nardoperoxide (1R,4R,7R,8R) [2].
| Evidence Dimension | In vitro antimalarial potency (EC₅₀) against Plasmodium falciparum |
|---|---|
| Target Compound Data | EC₅₀ = 6.0 × 10⁻⁷ M (0.6 μM) |
| Comparator Or Baseline | Nardoperoxide: EC₅₀ = 1.5 × 10⁻⁶ M (1.5 μM) |
| Quantified Difference | 2.5-fold improvement in potency |
| Conditions | In vitro P. falciparum culture assay; details per Takaya et al. (1998) |
Why This Matters
This direct comparator data enables informed selection of isonordoperoxide over nardoperoxide for antimalarial screening campaigns, lead optimization programs, or structure-activity relationship (SAR) studies focused on the guaiane endoperoxide scaffold.
- [1] Takaya, Y., et al. (1998). Novel antimalarial guaiane-type sesquiterpenoids from Nardostachys chinensis roots. Tetrahedron Letters, 39(11), 1361-1364. View Source
- [2] ChEBI:66612 - isonordoperoxide. European Bioinformatics Institute. View Source
